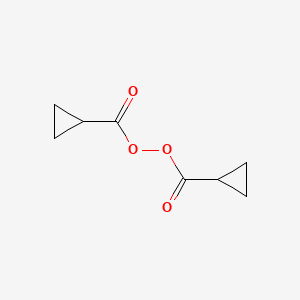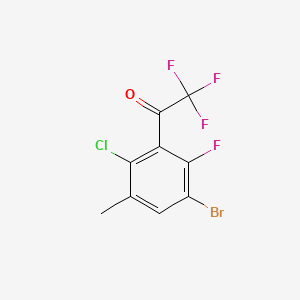
1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound with the molecular formula C9H6BrClF2O. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a trifluoromethyl group attached to an ethanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-6-chloro-2-fluoro-5-methylphenylboronic acid with a trifluoromethylating agent under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while reduction reactions produce alcohols, and oxidation reactions result in carboxylic acids .
Scientific Research Applications
1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. The halogen atoms and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2-fluoroethanone
- 1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2-difluoroethanone
- (3-Bromo-6-chloro-2-fluoro-5-methylphenyl)boronic acid
Uniqueness
1-(3-Bromo-6-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H4BrClF4O |
|---|---|
Molecular Weight |
319.48 g/mol |
IUPAC Name |
1-(5-bromo-2-chloro-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H4BrClF4O/c1-3-2-4(10)7(12)5(6(3)11)8(16)9(13,14)15/h2H,1H3 |
InChI Key |
RQSNMFGPWRJQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)C(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


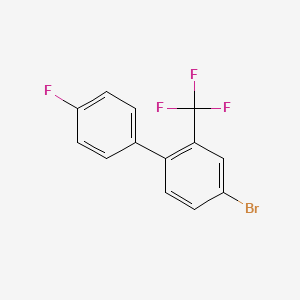
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

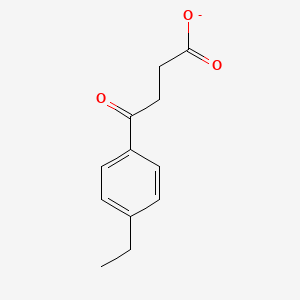
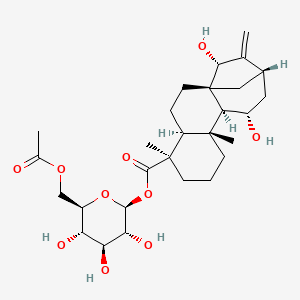
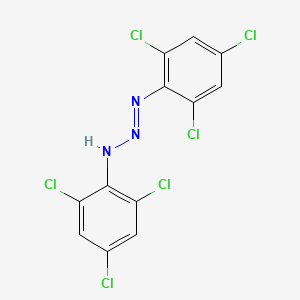

![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
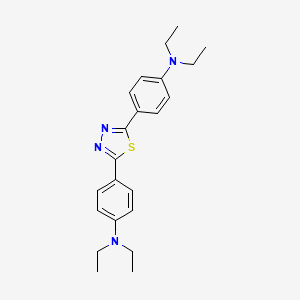


![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
